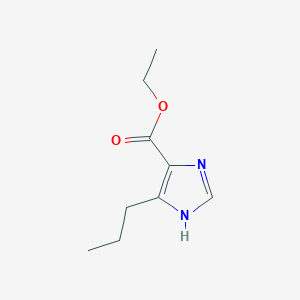

ethyl 5-propyl-1H-imidazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-propyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-5-7-8(11-6-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKOCVLXFACPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CN1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543528 | |

| Record name | Ethyl 5-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97749-91-2 | |

| Record name | Ethyl 5-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of Imidazole 4 Carboxylates

Impact of Substitution Patterns on Molecular Interactions

The type and position of substituents on the imidazole (B134444) ring are critical determinants of a molecule's interaction with its biological target and, consequently, its pharmacological activity. Research has shown that even slight modifications to the substitution pattern can lead to significant changes in efficacy and selectivity. nih.gov

The substitution pattern dictates the molecule's ability to form key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces within a receptor's binding pocket. nih.gov For instance, studies on various imidazole derivatives have highlighted the importance of substituents at the N-1, C-2, C-4, and C-5 positions.

N-1 Position: The substituent at the N-1 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. In a series of 5-amino-1-N-substituted-imidazole-4-carboxylates, it was found that derivatives with long alkyl chains, such as a dodecyl group, at the N-1 position demonstrated potent anticancer activity. nih.gov This suggests that a hydrophobic substituent at this position can enhance interactions with a corresponding hydrophobic pocket in the target protein.

The table below summarizes the impact of different substitution patterns on the biological activity of various imidazole scaffolds, as reported in several studies.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference Compound Class |

| N-1 | Long alkyl chain (dodecyl) | Increased anticancer activity | 5-amino-imidazole-4-carboxylates nih.gov |

| C-2 & C-4 | Methyl and nitro groups | Increased antibacterial activity | 1-alkyl imidazole derivatives rsc.org |

| N-1 & C-3 | Electron-donating & electron-rich groups | Modulated cytotoxic activity | Dihydrobenzofuran-imidazole hybrids |

| C-5 | Phenylsulfonamino group | Essential for antiplatelet activity | Imidazole-4-carboxylic acid derivatives nih.gov |

These examples underscore the principle that a systematic exploration of substitution patterns is a fundamental aspect of the rational design of new imidazole-based therapeutic agents. The precise arrangement of functional groups allows for the optimization of molecular interactions, leading to enhanced potency and selectivity.

Role of the Ester Moiety at the C-4 Position on Biological Activity

The carboxylate group, particularly in its ester form, at the C-4 position of the imidazole ring is a key functional group that significantly influences the biological activity of this class of compounds. The ester moiety can participate in crucial hydrogen bonding interactions and can be hydrolyzed by esterases in vivo, which can be a factor in prodrug strategies.

The presence of an ester at C-4 has been identified as an essential structural feature for the antiplatelet activity of certain imidazole-4-carboxylic acid derivatives. nih.gov This group, in combination with other necessary moieties, is required for the compound to interact effectively with platelet receptors. nih.gov In studies on anticancer agents, ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have shown significant antiproliferative potential, where the ethyl carboxylate at C-4 is a core component of the active pharmacophore. nih.gov

The ester group's contribution to biological activity can be attributed to several factors:

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, anchoring the ligand into the receptor's binding site. This is a common and critical interaction for stabilizing the ligand-receptor complex.

Electronic Effects: The electron-withdrawing nature of the carboxylate group influences the electronic distribution of the entire imidazole ring system, which can affect its pKa and interaction capabilities.

Steric and Conformational Influence: The size and orientation of the ester group (e.g., methyl, ethyl, or larger esters) can impact how the molecule fits into a binding pocket and can influence the rotational freedom of adjacent substituents.

Research on podophyllotoxin (B1678966) analogues, while a different chemical scaffold, also illustrates the general importance of C-4 ester groups for biological activity, showing that the nature of the ester substituent is critical for potency. wikipedia.org The findings from various studies on imidazole-4-carboxylates are summarized below.

| Compound Class | Biological Activity | Role of C-4 Ester |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters | Antiplatelet | Essential structural criterion for activity nih.gov |

| Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates | Anticancer | Core component of the active pharmacophore nih.gov |

| Imidazole-5-carboxylic acid analogues | Angiotensin II AT1 Antagonism | Contributes to receptor binding; H-acceptor count is a key descriptor in QSAR models wikipedia.org |

These findings collectively highlight that the ester moiety at the C-4 position is not merely a passive substituent but an active contributor to the molecular interactions that underpin the biological effects of these imidazole derivatives.

Influence of the Propyl Group at the C-5 Position on Receptor Binding

The substituent at the C-5 position of the imidazole ring plays a significant role in defining the compound's selectivity and affinity for its biological target. A propyl group at this position, as in ethyl 5-propyl-1H-imidazole-4-carboxylate, primarily contributes to the molecule's hydrophobic character. This hydrophobicity can be crucial for engaging with non-polar, hydrophobic pockets within a receptor's binding site.

The size and lipophilicity of alkyl groups are well-established modulators of receptor affinity. In many SAR studies, a clear relationship is observed between the length of an alkyl chain and biological potency, often with an optimal length beyond which activity decreases due to steric hindrance or excessive lipophilicity.

Steric Effects: The steric bulk of the propyl group is also a critical factor. While it can enhance binding by occupying a specific hydrophobic pocket, an improperly sized or shaped group can clash with the receptor surface, preventing an optimal binding conformation and reducing affinity. Studies on some receptor systems have shown that an n-propyl group can provide a better balance of size and lipophilicity compared to larger groups like n-hexyl, leading to improved inhibitory activity. nih.gov

Enhanced Affinity: In the context of other heterocyclic scaffolds, the addition of a propyl group has been shown to enhance binding affinity. For instance, enantiomers of imidazole nih.govwikipedia.orgdiazepines featuring a propyl group demonstrated increased binding affinity for human dopamine (B1211576) D3 receptors. This suggests that the propyl substituent can be a key element for achieving high-affinity interactions.

The table below provides examples from related heterocyclic systems where alkyl substitutions have a defined impact on receptor binding.

| Compound Class | Alkyl Group | Position | Observed Effect on Binding/Activity |

| Imidazole nih.govwikipedia.orgdiazepines | Propyl | N/A | Enhanced binding affinity to dopamine D3 receptors |

| Pyrazolopyridinyl pyrimidines | n-Propyl | R¹ | Better inhibitory activity than n-hexyl group (steric effects) nih.gov |

| Imidazole-5-carboxylic Acids | Alkyl chains | 5-position | Chain count is a beneficial descriptor for activity in QSAR models wikipedia.org |

Conformational Flexibility and Its Relevance to Biological Activity

The biological activity of a small molecule is not only determined by its static structure but also by its dynamic behavior, including its conformational flexibility. For a molecule like this compound, the ability to adopt specific three-dimensional arrangements to fit optimally within a receptor's binding site is crucial for its function. The key sources of flexibility in this molecule are the rotatable bonds associated with the ethyl ester and the propyl group.

The imidazole ring itself is a rigid, planar structure, which serves as a stable scaffold for its substituents. However, the groups attached at the C-4 and C-5 positions can rotate, allowing the molecule to explore various conformations. This flexibility can be a double-edged sword: while it allows the molecule to adapt to the shape of a binding site (an "induced fit" model), excessive flexibility can be entropically unfavorable upon binding, leading to a weaker affinity.

Key aspects of conformational flexibility include:

Rotational Barriers: The energy barriers to rotation around the single bonds connecting the propyl and ethyl groups to the imidazole ring determine the preferred conformations in solution and in the bound state. The relative orientation of the ester and propyl groups is critical for presenting the correct pharmacophoric features to the receptor.

Receptor-Bound Conformation: The ultimate goal of a flexible ligand is to adopt a low-energy conformation that maximizes favorable interactions with the receptor. Molecular docking and dynamics simulations are often used to predict these bound conformations and understand how ligands stabilize a receptor in a particular state (e.g., active or inactive). nih.gov Studies on nuclear receptors, for example, have shown that ligands can stabilize distinct repressive or active conformations of the receptor's ligand-binding domain, which is a highly dynamic process.

Impact on Selectivity: The conformational preferences of a ligand can also contribute to its selectivity for different receptor subtypes. A molecule might be flexible enough to bind to one receptor but too constrained or adopting the wrong conformation to bind effectively to another.

The crystal structure of related imidazole derivatives reveals specific bond angles and orientations between the heterocyclic core and its substituents, providing a snapshot of a low-energy conformation. nih.gov This structural information is invaluable for understanding the molecule's preferred shape. The relevance of conformational flexibility lies in its direct impact on the thermodynamics and kinetics of receptor binding, ultimately dictating the molecule's potency and efficacy as a bioactive agent.

Rational Design Principles for Novel Imidazole-Based Bioactive Molecules

The development of novel imidazole-based bioactive molecules increasingly relies on rational design principles, which use structural and mechanistic insights to guide the synthesis of compounds with improved properties. This approach moves away from traditional trial-and-error screening towards a more targeted and efficient discovery process. Key principles include Structure-Activity Relationship (SAR) analysis, computational modeling, and fragment-based design.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org By identifying key physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) that influence activity, QSAR models can predict the potency of unsynthesized analogues. For instance, a QSAR study on imidazole-5-carboxylic acid derivatives identified descriptors like methyl group count and chain count as being beneficial for activity, providing clear guidance for future modifications. wikipedia.org

Molecular Docking and Dynamics: These computational techniques are central to modern drug design. nih.gov

Molecular Docking predicts the preferred binding mode of a ligand within the three-dimensional structure of a target receptor. rsc.org It helps visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, rationalizing observed SAR and suggesting modifications to enhance binding affinity.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the predicted binding mode and revealing information about conformational changes. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. The imidazole scaffold itself can be considered a core fragment to which other functional fragments are attached to build affinity and selectivity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties (a bioisostere) to improve potency, selectivity, or pharmacokinetic properties. For example, different heterocyclic rings can be tested as bioisosteres for a phenyl group to explore new interactions or improve solubility.

The application of these principles allows medicinal chemists to make informed decisions in the design-synthesize-test-analyze cycle. By combining empirical SAR data with predictive computational models, the process of optimizing a lead compound like an imidazole-4-carboxylate can be significantly accelerated, increasing the likelihood of developing novel and effective therapeutic agents. nih.gov

Computational and Theoretical Studies on Ethyl 5 Propyl 1h Imidazole 4 Carboxylate and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. dntb.gov.uabohrium.com For ethyl 5-propyl-1H-imidazole-4-carboxylate and its analogs, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and predict key electronic properties. bohrium.comnih.gov

The electronic properties are often described by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity and stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Studies on similar benzimidazole-thiadiazole derivatives have shown how these parameters can be used to rank the chemical reactivity of a series of compounds. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Imidazole (B134444) Analogs

| Parameter | Representative Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV to -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 eV to -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV to 5.5 eV | Correlates with chemical stability and reactivity |

| Electronegativity (χ) | 3.5 eV to 4.0 eV | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | 2.2 eV to 2.8 eV | Measures resistance to change in electron distribution |

Note: The values in this table are representative and based on published data for structurally related imidazole derivatives. Actual values for this compound would require specific calculations.

Ab initio quantum chemistry methods, while often more computationally intensive than DFT, provide a high level of theory for predicting molecular geometries and spectroscopic data. These methods are used to calculate optimized bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. For instance, in studies of benzimidazole (B57391) derivatives, calculated bond lengths and angles have shown good agreement with experimental X-ray diffraction data. researchgate.net

Furthermore, these methods can predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). researchgate.net Theoretical IR spectra can help in the assignment of experimental vibrational bands to specific functional groups, such as C=N, C=C, and C-H stretching and bending modes. Similarly, calculated 1H and 13C NMR chemical shifts, when compared to experimental data, can confirm the proposed molecular structure. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound based on Analog Studies

| Spectroscopic Data | Predicted Range/Value | Significance |

|---|---|---|

| IR: C=O Stretch (Ester) | 1700-1730 cm-1 | Confirms the presence of the carboxylate group |

| IR: C=N Stretch (Imidazole) | 1640-1670 cm-1 | Characteristic of the imidazole ring |

| 1H NMR: Imidazole CH | 7.5-8.5 ppm | Proton signal from the imidazole ring |

| 13C NMR: Ester Carbonyl | 160-165 ppm | Carbon signal of the ester functional group |

Note: These are predicted values based on general spectroscopic data for similar imidazole esters.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. acs.org For a molecule like this compound, which has flexible alkyl chains, MD simulations can explore its conformational landscape. By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them.

MD simulations are also invaluable for understanding the influence of the solvent on the molecule's structure and dynamics. nih.gov The interactions between the solute and solvent molecules, such as hydrogen bonding and electrostatic interactions, can significantly affect the conformational preferences of the molecule. For example, MD simulations of imidazole in the liquid phase have been used to study proton transfer mechanisms and the role of hydrogen bond networks. nih.govresearchgate.net The solvation structure around the molecule can be characterized by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.gov This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.netmdpi.com

For this compound and its analogs, molecular docking can be used to predict their interactions with various biological macromolecules. The imidazole ring, for example, is known to act as a zinc-coordinating ligand in some metalloenzymes, making it a key feature for inhibitor design. nih.gov

Docking studies can reveal the specific types of interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic interactions: Interactions between nonpolar groups.

π-π stacking: Interactions between aromatic rings.

Electrostatic interactions: Interactions between charged or polar groups.

For instance, docking studies of imidazole-substituted xanthones with α-amylase have identified key hydrogen bond and hydrophobic interactions with amino acid residues in the enzyme's active site. mdpi.com

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, which is often expressed as a binding energy (ΔG) in kcal/mol. A more negative binding energy suggests a stronger and more stable interaction. Docking programs use scoring functions to calculate these binding energies. Studies on alkoxy- and imidazole-substituted xanthones have shown that these compounds can have better binding energies than reference drugs, indicating their potential as potent inhibitors. mdpi.com

By analyzing the docked conformation, it is possible to identify "hotspots" in the binding site—specific amino acid residues that contribute significantly to the binding affinity. Identifying these hotspots is crucial for structure-based drug design, as it allows for the rational modification of the ligand to enhance its interactions with these key residues. For example, analysis of docked imidazole derivatives often reveals interactions with specific catalytic residues in an enzyme's active site. mdpi.com

Table 3: Illustrative Molecular Docking Results for an Imidazole Analog with a Target Enzyme

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Binding Energy (ΔG) | -8.5 kcal/mol | Indicates a strong predicted binding affinity |

| Key Interacting Residues | Asp197, Glu233, Tyr62 | Identifies the amino acids crucial for binding |

| Types of Interactions | Hydrogen bonds, π-π stacking | Describes the nature of the forces holding the complex together |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study for an imidazole-based compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that plays a pivotal role in modern drug design. nih.gov It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing statistical models based on molecular descriptors, QSAR enables the prediction of activity and other properties for novel, un-synthesized molecules. nih.gov

In the context of imidazole derivatives, QSAR studies are conducted by first calculating a range of molecular descriptors for a series of compounds with known biological activities. researchgate.net These descriptors quantify various aspects of the molecular structure, including electronic, steric, and thermodynamic properties. The process involves using quantum chemical methods and computational software, such as HyperChem, to calculate descriptors for the optimized 3D structures of the molecules. nih.govresearchgate.net

Commonly employed descriptors for imidazole analogs include those related to frontier molecular orbitals (HOMO and LUMO), dipole moment (µ), heat of formation (ΔHf), total energy, ionization energy, surface area, and molecular volume. researchgate.net Once calculated, these descriptors serve as the independent variables in developing a predictive model through statistical methods like multi-linear regression (MLR). nih.gov The goal is to generate a Hansch equation, a mathematical formula that best correlates the descriptors with the observed biological activity (the dependent variable). researchgate.net

For a hypothetical series of analogs of this compound, where the alkyl group at position 5 is varied, a set of calculated molecular descriptors might be compiled for the QSAR analysis.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Ethyl 5-Alkyl-1H-Imidazole-4-Carboxylate Analogs

| Compound | R-Group (Position 5) | Molecular Surface Area (MSA) (Ų) | Molar Volume (CMV) (cm³/mol) | Total Energy (kcal/mol) | LogP |

| 1 | Methyl | 154.17 | 135.2 | -45870.1 | 1.89 |

| 2 | Ethyl | 168.52 | 150.8 | -49725.3 | 2.42 |

| 3 | Propyl | 182.87 | 166.4 | -53580.5 | 2.95 |

| 4 | Isopropyl | 181.95 | 165.1 | -53578.9 | 2.81 |

| 5 | Butyl | 197.22 | 182.0 | -57435.7 | 3.48 |

A resulting QSAR model might take the form of an equation like: Biological Activity = c₀ + c₁(MSA) + c₂(CMV) + ... In one study on imidazole derivatives, a strong correlation (R² = 0.95) was found when combining molecular surface area and molar volume, demonstrating the predictive power of these models. researchgate.net

Structure-activity relationship (SAR) studies, often guided by X-ray crystallography and computational modeling, are crucial for identifying the molecular features essential for biological activity. nih.gov For 4-substituted imidazole compounds, the nature of substituents and their stereochemistry can play a significant role in determining potency and receptor selectivity. nih.gov

Analysis of imidazole analogs reveals several key structural features that are frequently correlated with activity:

Substitution at the Imidazole Core: The groups attached to the carbon and nitrogen atoms of the imidazole ring are critical. For instance, in a series of 1H-imidazole-2-carboxylic acid derivatives, appropriate substituents at the N-1 position were found to be important for achieving potent inhibition of metallo-β-lactamases (MBLs) by forming interactions with flexible active site loops. nih.gov For this compound, the propyl group at position 5 and the ethyl carboxylate group at position 4 are defining features whose size, shape, and electronic properties would be expected to modulate biological interactions.

Chirality: The stereochemistry of substituents can be a determining factor for activity. In studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, the S-(+)-isomer possessed greater binding affinity at both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov This highlights that the three-dimensional arrangement of atoms is crucial for optimal receptor fit.

Lipophilicity and Electronic Effects: Modifications that alter the molecule's lipophilicity (LogP) and electronic distribution can influence its ability to cross cell membranes and interact with target proteins. For example, replacing a methyl group with hydrogen, hydroxyl, or methoxy (B1213986) groups on a carbon bridge attached to the imidazole ring was shown to affect α2/α1-selectivity. nih.gov

Table 2: Illustrative Structure-Activity Relationships for Imidazole Analogs

| Structural Position of Modification | Type of Modification | Observed/Expected Impact on Biological Activity | Reference |

| N-1 Position | Introduction of appropriate substituents | Potent inhibition of specific enzymes (e.g., MBLs) through interaction with active site loops. | nih.gov |

| C-4 Side Chain | Alteration of substituent and chirality | Significant changes in receptor binding affinity and agonist/antagonist activity. | nih.gov |

| C-4 Side Chain | Replacement of methyl with H, OH, or OCH₃ | Maintained greater α2/α1-selectivity in functional and binding studies. | nih.gov |

| Imidazole Core | General substitution pattern | Defines the core scaffold for interaction with various biological targets like AT1 receptors or enzymes. | jocpr.com |

These findings underscore that the propyl and ethyl carboxylate moieties on the target compound are key determinants of its potential biological profile, and any modifications to these groups would likely result in significant changes in activity.

Tautomeric Equilibrium and Prototropic Exchange Studies

The imidazole ring is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base. researchgate.net The proton on the nitrogen atom can exist on either of the two nitrogen atoms, leading to a phenomenon known as prototropic tautomerism. For this compound, this involves the migration of a proton between the N-1 and N-3 positions of the imidazole ring.

This equilibrium results in the co-existence of two distinct tautomeric forms: This compound and ethyl 4-propyl-1H-imidazole-5-carboxylate .

Figure 1: Tautomeric Equilibrium of Ethyl Propyl-1H-imidazole-carboxylate

(Note: Mermaid graph is a placeholder for a chemical structure diagram showing the two tautomers and the equilibrium between them.)

Spectroscopic and computational studies on related imidazole derivatives have confirmed that such compounds can exist as a mixture of tautomers. researchgate.net Theoretical investigations, for example on imidazole 3-oxide and 1-hydroxyimidazole, employ high-level quantum chemical calculations (such as M06-2X/6-311++G** and CCSD(T)) to model the proton-transfer process. researchgate.net These studies analyze the transition states and calculate the energy barriers for the interconversion, allowing for a prediction of the equilibrium position. researchgate.net

The relative stability of the two tautomers and the position of the equilibrium are influenced by several factors:

Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of the propyl and ethyl carboxylate groups can influence the basicity of the nitrogen atoms, thereby favoring one tautomer over the other.

Solvent Effects: The polarity of the solvent can stabilize one tautomer preferentially through hydrogen bonding or dipole-dipole interactions.

Intramolecular Hydrogen Bonding: The possibility of forming an intramolecular hydrogen bond can significantly affect the position of the tautomeric equilibrium. researchgate.net

Understanding this tautomeric behavior is critical, as the two forms may exhibit different biological activities and physicochemical properties. The specific tautomer that binds to a biological target will determine the observed pharmacological effect.

Biological Activity Profiles in Pre Clinical Research Models

Antimicrobial Activity

There is no specific information in the reviewed literature regarding the antibacterial or antifungal efficacy of ethyl 5-propyl-1H-imidazole-4-carboxylate against the specified microorganisms. Research on other imidazole (B134444) carboxamides and derivatives has shown varied antimicrobial and antitubercular activities, but these findings cannot be directly attributed to the specific compound . asianpubs.orgmdpi.com

Antibacterial Efficacy (e.g., against E. coli, S. aureus, P. aeruginosa, B. subtilis)

No data available.

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus)

No data available.

Antiviral Activity (e.g., related to HIV-1 Integrase inhibition)

While some 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives have been investigated as potential inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, there are no such studies reported for this compound. nih.gov

No data available.

Anti-Inflammatory Activity

Studies have been conducted on other imidazole derivatives, such as ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, which was found to inhibit the production of pro-inflammatory cytokines. biosynth.com Similarly, other novel imidazole derivatives have been synthesized and tested for anti-inflammatory properties. deepdyve.comacs.orgsciencescholar.us However, no research specifically details the anti-inflammatory activity of this compound.

No data available.

Anticancer Activity in Cell Lines

The anticancer properties of various imidazole derivatives are an active area of research. For example, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives showed antiproliferative effects against several human cancer cell lines. nih.gov Other studies have also highlighted the potential of imidazole-based compounds as anticancer agents. nih.govresearchgate.netijprajournal.comacs.org Despite this, no studies have specifically reported on the anticancer activity of this compound.

No data available.

Enzyme Inhibition Studies (e.g., ORL1 receptor antagonism, DNA gyrase B inhibition)

There is no information available in the scientific literature concerning the potential for this compound to act as an ORL1 receptor antagonist or as an inhibitor of DNA gyrase B. The inhibition of enzymes like glycoside hydrolases and carboxypeptidase A has been noted for the general imidazole structure, but not for this specific compound. nih.govresearchgate.net

No data available.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of ethyl 5-propyl-1H-imidazole-4-carboxylate, providing detailed information about its molecular framework, functional groups, and conjugated systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide a complete map of the carbon and hydrogen skeleton.

¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl and ethyl groups. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the imidazole (B134444) ring. The ethyl ester would show a quartet for the methylene (OCH₂) protons and a triplet for the terminal methyl (CH₃) protons. Additionally, signals corresponding to the imidazole ring proton (C2-H) and the N-H proton would be observed, with the latter's chemical shift being sensitive to solvent and concentration. In studies of related N-substituted imidazole derivatives, imidazole protons appear at distinct chemical shifts, such as a singlet at 7.522 ppm for the -N=CH- proton and a doublet between 6.963-7.099 ppm for the other two imidazole protons nih.gov.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The spectrum would confirm the presence of the carbonyl carbon of the ester, the sp²-hybridized carbons of the imidazole ring, and the sp³-hybridized carbons of the ethyl and propyl substituents. For instance, in a related compound, ethyl 4-methyl-1-[4-(methoxycarbonyl)benzyloxy]-2-phenyl-1H-imidazole-5-carboxylate, the ester carbonyl carbon appears at 163.5 ppm, while the imidazole ring carbons and substituent carbons are also clearly resolved researchgate.net.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Key expected signals include a strong absorption for the ester carbonyl (C=O) stretching vibration, typically around 1700-1730 cm⁻¹. Other significant peaks would include N-H stretching of the imidazole ring (often broad, around 3100-3300 cm⁻¹), C-H stretching from the alkyl groups (2850-3000 cm⁻¹), and C=N stretching of the imidazole ring (around 1500-1600 cm⁻¹) nih.govrsc.org. In a similar benzimidazole (B57391) derivative, a sharp band at 1701 cm⁻¹ corresponds to the C=O stretch semanticscholar.org.

Interactive Table: Spectroscopic Data for Imidazole Derivatives

| Technique | Compound | Observed Signals (Characteristic Peaks) | Reference |

|---|---|---|---|

| ¹H NMR | 2-(1H-imidazol-1-yl)-1-(piperidin-1-yl)ethanone | δ (ppm): 7.522 (s, -N=CH-), 6.963-7.099 (d, imidazole-H), 4.768 (s, -N-CH₂-) | nih.gov |

| ¹³C NMR | Ethyl 4-methyl-1-benzyloxy-2-phenyl-1H-imidazole-5-carboxylate | δ (ppm): 163.5 (C=O), 144.5, 140.4, 118.6 (Imidazole C), 61.1 (OCH₂), 15.0, 13.8 (CH₃) | researchgate.net |

| IR | 2-(1H-imidazol-1-yl)-1-(piperidin-1-yl)ethanone | ν (cm⁻¹): 3127 (Imidazole C-H), 1643 (C=O), 1509 (C=N), 1255 (C-N) | nih.gov |

| IR | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | ν (cm⁻¹): 3412 (O-H), 1701 (C=O) | semanticscholar.org |

| Mass Spec (M+) | Ethyl 4-methyl-1-(4-nitrobenzyloxy)-2-(4-trifluoromethylphenyl)-1H-imidazole-5-carboxylate | m/z: 404.1342 [M]⁺ | researchgate.net |

| UV-Vis | Ethyl imidazole-4-carboxylate | λmax: 234 nm (in CH₃CN) | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on electronic transitions within a molecule, particularly those involving conjugated π-systems. The imidazole ring constitutes a chromophore that absorbs UV light. For ethyl imidazole-4-carboxylate, a related compound, the maximum absorption (λmax) is observed at 234 nm in acetonitrile (B52724) chemicalbook.com. The exact λmax for this compound would depend on the solvent and the full extent of conjugation in the molecule.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The fragmentation patterns of substituted imidazoles are well-studied; common fragmentation involves the decomposition of the azole ring through the loss of species like HCN researchgate.net. The ester and propyl groups would also undergo characteristic cleavages.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it would be possible to precisely determine bond lengths, bond angles, and torsional angles.

This technique also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group and the ester carbonyl oxygen, as well as van der Waals forces. For example, a detailed crystallographic study of a complex benzimidazole derivative, ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, revealed a monoclinic crystal system with specific unit cell dimensions (a = 9.0611 Å, b = 13.8393 Å, c = 18.0470 Å) nih.gov. The analysis also detailed an extensive three-dimensional network formed by O—H⋯N and O—H⋯O hydrogen bonds nih.gov. Such analysis would be invaluable for understanding the solid-state properties of this compound.

Chromatographic Methods for Purity Assessment and Isolation of Metabolites/Impurities (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, thereby ensuring its purity. They are also critical for the isolation and identification of potential metabolites.

High-Performance Liquid Chromatography (HPLC) HPLC is the premier method for the purity assessment of non-volatile or thermally unstable compounds like many imidazole derivatives. A reversed-phase HPLC method, likely using a C8 or C18 column, would be developed to separate this compound from any related impurities nih.gov. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727) nih.govresearchgate.net. Detection is commonly performed using a UV detector set at the compound's λmax. This method can be validated to be highly sensitive, with limits of detection often in the µg/mL range, making it suitable for precise quantification nih.gov. Such methods are routinely applied to the analysis of commercial imidazole-based drug formulations nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for analyzing volatile compounds. For the analysis of this compound or its potential impurities, GC-MS could be employed to separate and identify components in a mixture. While some imidazole compounds are sufficiently volatile, others may require a derivatization step to increase their volatility and thermal stability for GC analysis gdut.edu.cnresearchgate.net. The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. This method is highly effective for detecting and quantifying trace-level impurities, with limits of detection as low as 0.001 to 0.005 µg per sample unit reported for some imidazole fungicides nih.gov. GC-MS is also a key tool for identifying unknown peaks that may appear during routine quality control tests for residual solvents in pharmaceutical products shimadzu.com.

Applications in Chemical Biology and Materials Science

Utilization as Building Blocks for Complex Bioactive Molecules

Ethyl 5-propyl-1H-imidazole-4-carboxylate and its close analogs are valuable intermediates in the synthesis of complex bioactive molecules. The imidazole-4-carboxylate scaffold is a recurring motif in many biologically active compounds. nih.gov For instance, a structurally similar compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan (B1677269), a potent angiotensin II receptor antagonist used to treat high blood pressure. jocpr.comnbinno.comchemicalbook.com This highlights the significance of the 2-propyl-imidazole-carboxylate core in constructing pharmacologically important molecules.

Furthermore, derivatives such as ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have been synthesized and evaluated for their anticancer properties. nih.gov Studies have shown that certain derivatives with alkyl chains at the N-1 position of the imidazole (B134444) ring exhibit inhibitory effects on the growth and proliferation of various cancer cell lines. nih.gov For example, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has demonstrated significant activity against HeLa and HT-29 cells, suggesting that N-substituted derivatives of this compound could also serve as promising leads in drug discovery. nih.gov

The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides, which have been investigated as inhibitors of the host LEDGF/p75 and HIV-1 integrase interaction, often proceeds through ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediates. nih.gov This underscores the utility of the ethyl imidazole-4-carboxylate moiety as a versatile platform for generating libraries of compounds for biological screening.

A related compound, ethyl 5-(prop-1-en-2-yl)-2-propyl-1H-imidazole-4-carboxylate, has been identified as an impurity in the synthesis of Olmesartan, further emphasizing the role of this chemical family as precursors in pharmaceutical manufacturing. clearsynth.com

Table 1: Examples of Bioactive Molecules and Intermediates Based on the Imidazole Carboxylate Scaffold

| Compound Name | Application/Significance | Reference |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Key intermediate in the synthesis of Olmesartan, an antihypertensive drug. | jocpr.comchemicalbook.com |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Shows significant anticancer activity against HeLa and HT-29 cell lines. | nih.gov |

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | Investigated as potential inhibitors of HIV-1 integrase. | nih.gov |

| Ethyl 5-(prop-1-en-2-yl)-2-propyl-1H-imidazole-4-carboxylate | Identified as an impurity in Olmesartan synthesis. | clearsynth.com |

Coordination Chemistry and Metal-Organic Frameworks (MOFs) with Imidazole Carboxylates

Imidazole and its derivatives, including imidazole carboxylates, are excellent ligands for the construction of coordination compounds and Metal-Organic Frameworks (MOFs). The imidazole ring offers two nitrogen atoms as potential coordination sites, while the carboxylate group provides oxygen donors, making them versatile multidentate ligands. The coordination potential of these ligands can be tuned by factors such as pH, which can lead to the formation of diverse and interesting 0-D, 1-D, 2-D, and 3-D topologies.

For instance, 4,5-imidazoledicarboxylic acid and its derivatives, such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid, have been used to construct a variety of coordination polymers with intriguing network structures. These compounds can act as hydrogen-bond acceptors and donors, further influencing the assembly of supramolecular architectures.

While specific studies on the coordination chemistry of this compound are limited, the known behavior of related ligands provides a strong basis for its potential in this area. For example, ethyl 4-methyl-5-imidazolecarboxylate is known to form coordination compounds with Co(II) ions. chemicalbook.comchemicalbook.com These complexes have been shown to inhibit photosynthetic electron flow and ATP synthesis, acting as Hill reaction inhibitors. chemicalbook.comchemicalbook.com This suggests that metal complexes of this compound could also exhibit interesting chemical and physical properties.

The ability of imidazole carboxylates to act as linkers in MOFs opens up possibilities for applications in gas storage, separation, and catalysis. The structural features of this compound, with its combination of a coordinating imidazole ring and a carboxylate group, make it a promising candidate for the design and synthesis of novel MOFs with tailored properties.

Catalytic Applications of Imidazole Carboxylate Complexes

Metal complexes derived from imidazole-based ligands have shown significant catalytic activity in a range of organic transformations. While direct catalytic applications of this compound complexes have not been extensively reported, the broader class of imidazole derivatives is well-established in catalysis.

For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from imidazolium (B1220033) salts are widely used in cross-coupling reactions. Imidazolium carboxylates have been identified as versatile and selective NHC transfer agents to various transition metals, including palladium. This suggests a potential route to catalytically active species from precursors related to this compound.

Furthermore, copper-imidazole complexes have been investigated for their oxidase-like activity, enabling their use in colorimetric detection methods. This catalytic behavior is attributed to the copper active sites coordinated to the imidazole ligands.

Given that this compound possesses the core imidazole structure, it is plausible that its metal complexes could be explored for catalytic applications. The specific nature of the propyl and ethyl carboxylate substituents could influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities and selectivities.

Integration into Functional Materials (excluding basic material properties)

The functional groups present in this compound make it an interesting candidate for integration into functional materials. The imidazole moiety can participate in hydrogen bonding and coordination interactions, while the ester group can undergo further chemical modifications.

One area of potential application is in the development of functionalized polymers or surfaces. The imidazole group can be grafted onto polymer backbones or attached to the surface of materials, imparting specific properties such as metal-ion binding capabilities or catalytic activity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future synthetic strategies could focus on:

Economical Starting Materials: Research into utilizing simple, inexpensive, and readily available precursors is crucial. For instance, pathways starting from materials like glycine (B1666218) or butyraldehyde (B50154) and glyoxal (B1671930) could be adapted. guidechem.comgoogle.com A novel method for a related olmesartan (B1677269) intermediate successfully used diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739), which are cheaper starting materials, highlighting a viable strategy for cost reduction. jocpr.comjocpr.com

Catalytic Innovations: The exploration of novel catalytic systems could significantly enhance efficiency and sustainability. The use of recyclable inorganic-salt composite catalysts, as demonstrated in the synthesis of 1H-imidazole-4-carboxylic acid, offers a promising route to environmentally friendly production by minimizing waste and allowing for catalyst reuse. google.com

Process Optimization: Improving reaction conditions is paramount. Pursuing syntheses that operate under milder temperatures and pressures, and which utilize recyclable solvents, would lower the energy costs and environmental footprint of production. google.com The goal is to develop a process that is not only high-yielding but also scalable and commercially practical. jocpr.com

Table 1: Potential Synthetic Strategies for Imidazole (B134444) Carboxylates

| Strategy | Key Precursors | Potential Advantages | Reference |

|---|---|---|---|

| Cycloaddition | Ethyl isocyanoacetate and imidoyl chlorides | Efficient construction of the 1,5-disubstituted imidazole core. nih.gov | nih.gov |

| Multi-step from Simple Amines/Aldehydes | Butyraldehyde and glyoxal | Utilizes inexpensive starting materials under mild conditions. google.com | google.com |

| From Amino Acid Precursors | Glycine | Starts from a readily available and biocompatible material. guidechem.com | guidechem.com |

| Catalytic Oxidation/Desulfurization | Ethyl acetamidoacetate | Allows for the use of novel, recyclable inorganic-salt catalysts. google.com | google.com |

Exploration of New Biological Targets and Mechanisms of Action (pre-clinical)

The imidazole scaffold is present in numerous pharmacologically active agents, suggesting that ethyl 5-propyl-1H-imidazole-4-carboxylate could serve as a valuable building block or lead compound for new therapeutics. nih.gov Pre-clinical research should be directed toward screening this compound against a diverse range of biological targets.

Potential therapeutic areas for exploration include:

Oncology: Imidazole derivatives have shown promise as anticancer agents by modulating various targets, including microtubules and protein kinases. nih.gov Studies on analogs like ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate have demonstrated significant inhibition of tumor cell colony formation and migration, as well as induction of apoptosis. nih.gov Investigating the antiproliferative activity of this compound against various cancer cell lines is a logical next step.

Infectious Diseases: The azole ring is fundamental to a major class of antifungal drugs. nih.gov Therefore, evaluating the compound for activity against pathogenic fungi, such as Candida or Aspergillus species, is warranted. Furthermore, related imidazole derivatives have been identified as a new class of anti-tuberculosis agents, opening another avenue for investigation. fishersci.fi

Neuroscience: Some imidazole-containing compounds have been shown to interact with receptors in the central nervous system. For example, a structurally similar molecule has been identified as a blocker of the GABA receptor, with potential applications in treating epilepsy. chemicalbook.com Screening for activity against neurological targets could uncover novel applications.

Design of Next-Generation Imidazole Carboxylate Analogs with Enhanced Activity Profiles

Systematic structural modification of this compound could lead to the discovery of next-generation analogs with superior potency, selectivity, and pharmacokinetic properties. This involves a rational design approach where different parts of the molecule are modified to probe structure-activity relationships (SAR).

Key strategies for analog design include:

N-1 Position Substitution: The nitrogen at the 1-position of the imidazole ring is a prime site for modification. Research has shown that adding various substituents, such as alkyl chains of different lengths, can dramatically influence biological activity, as seen in the development of antiproliferative agents. nih.gov

Functional Group Transformation: The ester and propyl groups offer further opportunities for modification. Converting the ethyl ester to a carboxylic acid, an amide, or a carbohydrazide (B1668358) can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which was a successful strategy in developing novel HIV-1 integrase inhibitors. nih.gov

Bioisosteric Replacement: Replacing the propyl group with other alkyl or aryl groups can modulate the compound's interaction with biological targets. This approach is fundamental to medicinal chemistry, aiming to improve efficacy and safety, as exemplified by the evolution from first-generation imidazole antifungals to second-generation triazoles. nih.gov

Table 2: Examples of Analog Design in Imidazole-Based Compounds

| Parent Scaffold | Modification Strategy | Resulting Biological Activity | Reference |

|---|---|---|---|

| 5-amino-imidazole-4-carboxylate | Addition of various alkyl chains at N-1 position | Anticancer activity (antiproliferative). nih.gov | nih.gov |

| 1,5-diaryl-imidazole-4-carboxylate | Conversion of ester to carboxylic acid or carbohydrazide | Inhibition of HIV-1 Integrase. nih.gov | nih.gov |

| Imidazole Antifungals | Ring modification (imidazole to triazole) | Improved selectivity and broader spectrum of action. nih.gov | nih.gov |

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools to accelerate the research and development process, saving both time and resources. For this compound, advanced modeling can be applied in several key areas:

Reaction Mechanism Elucidation: Quantum mechanical calculations can be used to model potential synthetic routes. Such studies can determine the Gibbs free energy barriers of different reaction pathways, helping to identify the most feasible and efficient conditions before extensive lab work is undertaken. researchgate.net This approach has been used to understand the catalytic role of ionic liquids in imidazole synthesis. researchgate.net

Predictive Toxicology and Pharmacokinetics: In silico tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This allows for the early-stage filtering of potential drug candidates that are likely to have poor pharmacokinetic profiles. nih.gov

Virtual Screening and Molecular Docking: If a biological target is identified, molecular docking simulations can predict how the compound and its virtual analogs bind to the active site of a protein. nih.gov This method can screen large libraries of compounds to prioritize those with the highest predicted binding affinity for synthesis and biological testing, as has been done for potential inhibitors of AChE and α-glycosidase enzymes. nih.gov

Potential in Interdisciplinary Research

The unique properties of the imidazole ring extend beyond pharmacology into materials science and chemical biology. Future research should explore the utility of this compound in these interdisciplinary fields.

Supramolecular Chemistry: The imidazole ring is an excellent hydrogen bond donor and acceptor. This allows molecules like this compound to act as building blocks for self-assembling into larger, ordered structures. Research on related aryl-substituted imidazole carboxylates has shown their ability to form complex one-, two-, and three-dimensional supramolecular frameworks through a combination of N-H···N and C-H···O hydrogen bonds. nih.gov Exploring the self-assembly properties of the title compound could lead to the development of novel crystalline materials or functional gels.

Optoelectronics: While not yet explored for this specific compound, fused imidazole systems are being investigated for their optical properties. researchgate.net The imidazole ring's ability to participate in π–π stacking and coordinate with metal ions suggests that its derivatives could have potential applications in organic electronics or as components in sensors. nih.gov

Bio-imaging and Theranostics: A cutting-edge area of research involves using imidazole-derived N-heterocyclic carbenes (NHCs) as ligands to stabilize metallic radionuclides for medical applications. acs.org These stable complexes can be used for "theranostics," where a single agent is used for both diagnosis (imaging) and therapy. Exploring whether this compound can be converted into an NHC ligand to chelate diagnostic or therapeutic isotopes (like 198Au) could open up an entirely new field of application in nuclear medicine. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for ethyl 5-propyl-1H-imidazole-4-carboxylate?

- Methodology : The compound is synthesized via a multi-step process starting with diethyl 2-propyl-imidazole-4,5-dicarboxylate. A Grignard reagent (e.g., methylmagnesium bromide) is used for acetylation, followed by acidification with ammonium chloride. Purification involves ethyl acetate extraction, sodium sulfate drying, and vacuum concentration .

- Key Considerations : Monitor reaction temperature (typically 0–5°C for Grignard addition) and stoichiometric ratios to avoid side products. Yield optimization requires precise control of quenching and extraction steps.

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., propyl chain at C5, acetyl group at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHNO) and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement of the imidazole core and ester/alkyl substituents (if crystalline) .

Q. What preliminary biological screening methods are used to assess its activity?

- In-vitro Assays :

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.

- Antimicrobial Activity : Test via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

- Root Cause Analysis :

- Reagent Quality : Trace moisture in Grignard reagents reduces yield; use molecular sieves or fresh reagents.

- Chromatographic Purity : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with standards. Contaminants like unreacted diethyl ester (if present) elute earlier .

- Mitigation Strategy : Optimize reaction scalability using continuous flow systems to enhance reproducibility .

Q. What experimental designs are recommended for studying its enzyme interaction mechanisms?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized enzyme targets.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.

Q. How does structural modification at the C4 or C5 positions alter bioactivity?

- Structure-Activity Relationship (SAR) Study :

| Modification | Impact on Activity | Reference Compound |

|---|---|---|

| C4 acetyl → hydroxyethyl | Reduced lipophilicity; altered enzyme affinity | Ethyl 4-(1-hydroxyethyl)-2-propyl analog |

| C5 propyl → methyl | Decreased steric bulk; enhanced solubility | Methyl-substituted imidazole derivatives |

- Methodological Note : Use parallel synthesis to generate analogs and compare IC values in dose-response assays .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

- Scalability Considerations :

- Automated Reactors : Improve temperature/pH control for large batches.

- Green Chemistry : Replace ethyl acetate with cyclopentyl methyl ether (CPME) for safer extraction .

- Yield vs. Purity Trade-off : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Notes

- Data Reproducibility : Use randomized block designs for biological assays (e.g., split-plot models) to account for batch-to-batch variability .

- Environmental Stability : Assess hydrolytic degradation under physiological pH (e.g., 7.4 PBS buffer) via LC-MS to identify carboxylate or imidazole ring-opening byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.